

Boc-Phe-OBzl CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-Phe-OBzl**

Cat. No.: **B558097**

[Get Quote](#)

An In-depth Technical Guide to N- α -Boc-L-phenylalanine Benzyl Ester (**Boc-Phe-OBzl**)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N- α -(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (**Boc-Phe-OBzl**). We will delve into its fundamental properties, synthesis, and critical applications in modern peptide chemistry, providing field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Boc-Phe-OBzl in Peptide Synthesis

In the intricate field of peptide synthesis, the precise assembly of amino acid sequences is paramount. This requires a strategic approach to protecting reactive functional groups to prevent unwanted side reactions. **Boc-Phe-OBzl** is a quintessential example of a doubly protected amino acid derivative, specifically designed for controlled, stepwise peptide chain elongation.^[1]

It incorporates two key protecting groups:

- The N- α -tert-Butoxycarbonyl (Boc) group: This acid-labile group shields the N-terminal amino group, preventing it from forming peptide bonds until its selective removal.^[2] Its widespread

use is a cornerstone of the Boc/Bzl protection strategy in both solid-phase and solution-phase synthesis.[1][3]

- The C-terminal Benzyl (Bzl) ester (OBzl): This group protects the carboxylic acid moiety. It is stable to the mildly acidic conditions used to remove the Boc group but can be cleaved under different conditions, typically catalytic hydrogenolysis or strong acids like anhydrous hydrogen fluoride (HF).[1][2][4][5]

This differential lability, where one protecting group can be removed while the other remains intact, is the foundation of its utility, allowing for the controlled and directional construction of complex peptides.[3]

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of **Boc-Phe-OBzl** is the starting point for its effective application. The key quantitative data are summarized below.

Property	Value	Source(s)
CAS Number	66617-58-1	[2][6][7][8]
Molecular Weight	355.43 g/mol	[2][7]
Molecular Formula	C ₂₁ H ₂₅ NO ₄	[2][7]
IUPAC Name	benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate	[7]
Synonyms	N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, Boc-L-phenylalanine benzyl ester	[6][7]
Appearance	White fine crystalline powder	[9]
Boiling Point	500.2°C at 760 mmHg	[2]
Storage	Room temperature, in a dry and well-ventilated place	[2]

Synthesis of Boc-Phe-OBzl: A Validated Protocol

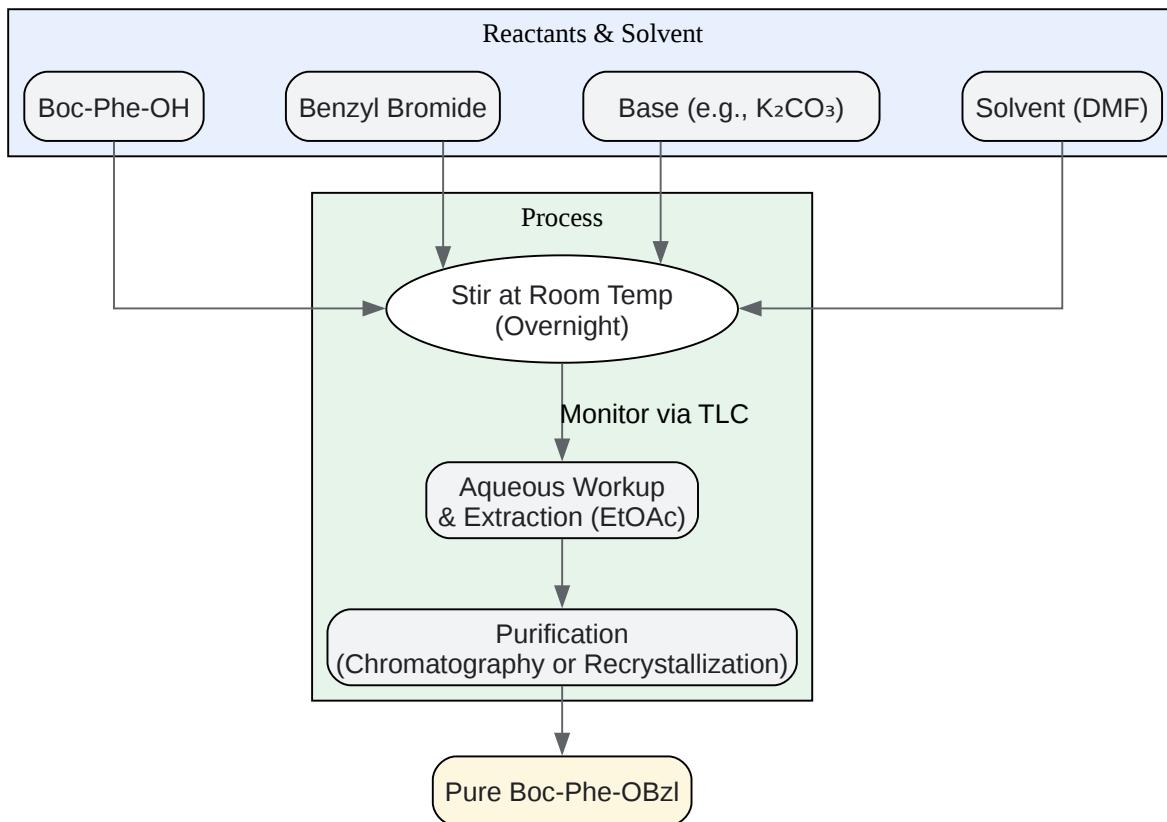
The synthesis of **Boc-Phe-OBzl** is typically achieved by the esterification of N-Boc-L-phenylalanine (Boc-Phe-OH) with a benzylating agent. The following protocol describes a common and reliable method.

Experimental Protocol: Benzyl Esterification of Boc-Phe-OH

This protocol is based on standard esterification principles, utilizing benzyl bromide as the benzyl source.

Objective: To synthesize **Boc-Phe-OBzl** from N-Boc-L-phenylalanine.

Materials:


- N-Boc-L-phenylalanine (Boc-Phe-OH)
- Benzyl bromide (BnBr)
- Potassium carbonate (K_2CO_3) or a suitable non-nucleophilic base
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine solution (saturated aq. NaCl)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

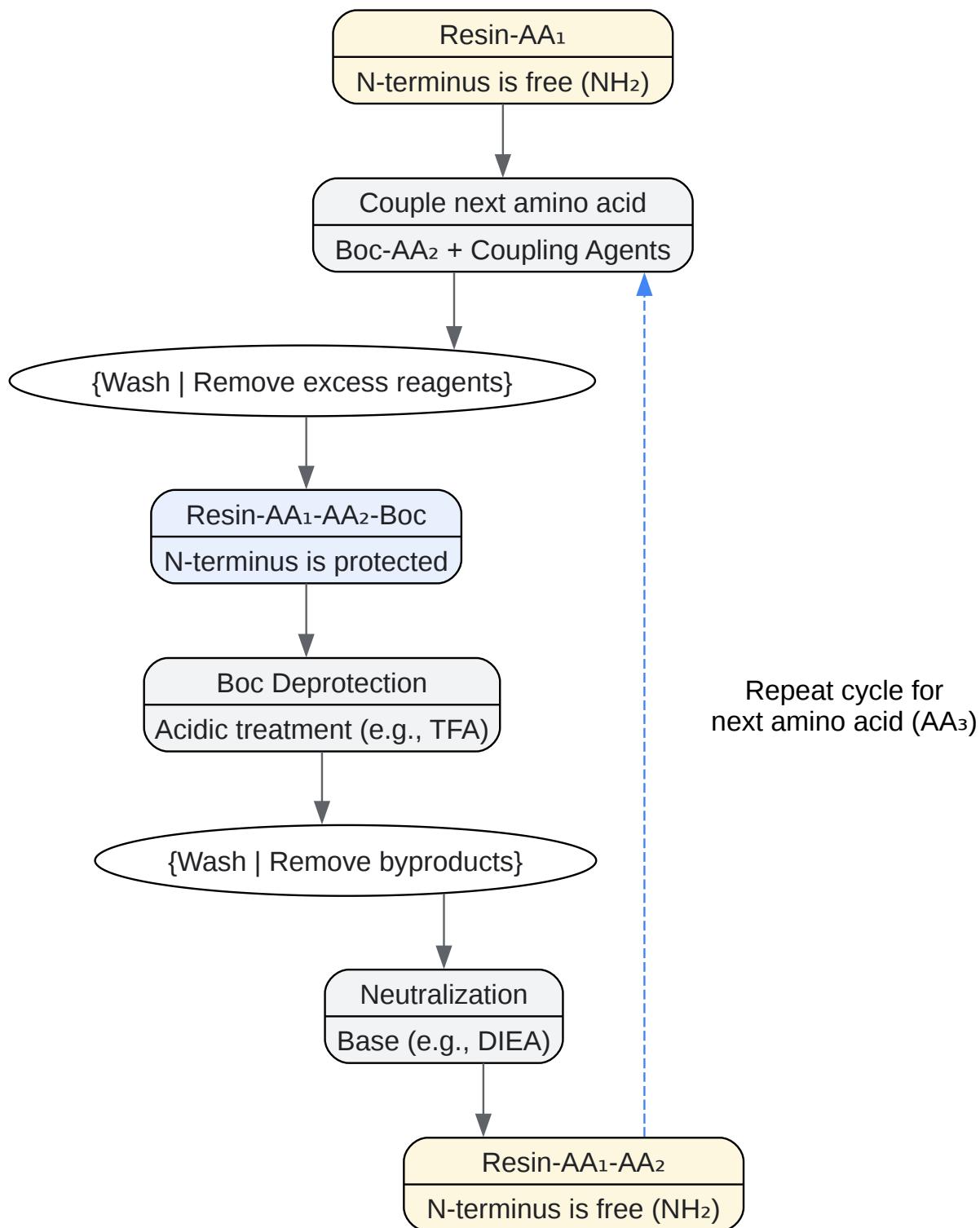
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-L-phenylalanine (1.0 equivalent) in anhydrous DMF.
- **Basification:** Add potassium carbonate (approx. 1.5 equivalents) to the solution. The base acts as a proton scavenger, deprotonating the carboxylic acid to form a carboxylate salt, which is a more potent nucleophile for the subsequent reaction.

- **Benzylation:** Add benzyl bromide (approx. 1.1 equivalents) dropwise to the stirring suspension at room temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the Boc-Phe-OH starting material.
- **Workup:**
 - Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).
 - Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and inorganic salts.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- **Purification:**
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - The crude **Boc-Phe-OBzI** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Boc-Phe-OBzl**.

Core Application: The Boc/Bzl Strategy in Peptide Synthesis

Boc-Phe-OBzl is a cornerstone of the Boc/Bzl protection strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the efficient, stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[3]

The SPPS Cycle using Boc-Protected Amino Acids

The general process involves repetitive cycles of deprotection and coupling.[3]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Phe-OBzl | Benchchem [benchchem.com]
- 2. BOC-PHE-OBZL [myskinrecipes.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Phe-OBzl - Creative Peptides [creative-peptides.com]
- 7. N-tert-butoxycarbonylphenylalanine benzyl ester | C21H25NO4 | CID 128332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. watson-int.com [watson-int.com]
- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- To cite this document: BenchChem. [Boc-Phe-OBzl CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558097#boc-phe-obzl-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com